molecular formula C24H18ClFN4O2S B2355143 N-((4-(3-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 391914-61-7

N-((4-(3-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2355143
CAS No.: 391914-61-7
M. Wt: 480.94
InChI Key: YAYSRUOBYUGLPV-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a triazole ring, a benzamide group, a thioether linkage, and a phenylethyl group . Each of these components can contribute to the compound’s overall properties and potential biological activity.


Molecular Structure Analysis

The compound’s molecular structure includes a balance of polar and nonpolar regions, which could influence its solubility and interaction with biological targets . The presence of aromatic rings could contribute to pi-pi interactions, while the polar amide and triazole groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide and triazole groups, as well as the thioether linkage . These groups could potentially undergo various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar and nonpolar regions in the molecule .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to the specified chemical have been synthesized and characterized, revealing insights into their molecular configurations and potential interactions. For example, the synthesis of isostructural compounds with complex fluorine and chlorine substitutions has been detailed, highlighting the procedures for obtaining high yields and determining their structures through single crystal diffraction (Kariuki, B. et al., 2021). These studies offer foundational knowledge on the construction of similarly complex molecules, potentially guiding the synthesis of the specified benzamide derivative.

Antimicrobial Properties

Research on derivatives containing thiazole and thiazolidine frameworks has demonstrated promising antimicrobial activities. For instance, fluorobenzamides have shown significant efficacy against a range of bacterial and fungal pathogens, underscoring the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, N. et al., 2013). This suggests that the specific benzamide compound may also possess interesting biological activities worth exploring further.

Mechanism of Action

The mechanism of action would depend on the compound’s specific biological target. Based on its structure, it could potentially interact with enzymes or receptors that recognize its functional groups .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity and toxicity. These factors would need to be assessed through experimental studies .

Future Directions

Future research could involve further synthesis and characterization of the compound, as well as testing its biological activity against various targets. If the compound shows promising activity, it could be optimized through medicinal chemistry approaches to improve its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2S/c25-18-9-5-11-20(13-18)30-22(14-27-23(32)17-8-4-10-19(26)12-17)28-29-24(30)33-15-21(31)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYSRUOBYUGLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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